molecular formula C14H18F2N2O2 B5180066 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B5180066
M. Wt: 284.30 g/mol
InChI Key: QWBNACRFSJQPAI-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-difluorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with N-(1-methyl-4-piperidinyl)amine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could potentially reduce the acetamide group to an amine.

    Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Could be used in the development of new materials or as a component in agrochemical formulations.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
  • 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Uniqueness

The presence of fluorine atoms in 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide can significantly influence its chemical properties, such as increased metabolic stability and altered electronic characteristics, making it unique compared to its analogs.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c1-18-6-4-11(5-7-18)17-14(19)9-20-13-3-2-10(15)8-12(13)16/h2-3,8,11H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBNACRFSJQPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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